N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide

Description

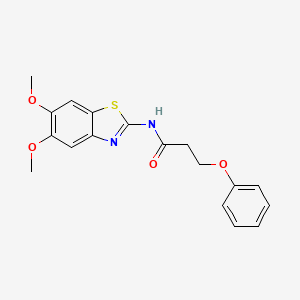

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a benzothiazole derivative featuring a 5,6-dimethoxy-substituted benzothiazole core linked to a phenoxypropanamide side chain. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dimethoxy groups at positions 5 and 6 of the benzothiazole ring likely enhance electron density, influencing reactivity and interactions with biological targets. The phenoxypropanamide moiety introduces steric bulk and aromaticity, which may modulate solubility and target binding.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-22-14-10-13-16(11-15(14)23-2)25-18(19-13)20-17(21)8-9-24-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCVCWZMVUZREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 3-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituents on the Benzothiazole Core

The target compound’s 5,6-dimethoxy substitution distinguishes it from analogs with alternative substituents:

- Methylenedioxy Group (5,6-Methylenedioxy) : In compounds like N-(5,6-methylenedioxybenzothiazol-2-yl)-2-[(substituted)thio/piperazine]acetamide, the methylenedioxy group forms a five-membered ring (O-CH2-O), reducing rotational freedom and enhancing electron-donating effects compared to dimethoxy groups. This structural rigidity may improve metabolic stability but limit conformational adaptability .

- Trifluoromethyl (6-Trifluoromethyl) : In European Patent compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide), the electron-withdrawing trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism. This contrasts with the dimethoxy groups, which are electron-donating and may improve aqueous solubility .

Amide Linker Variations

The propanamide chain in the target compound differs from shorter or substituted linkers in analogs:

- Acetamide vs. Propanamide : Derivatives like N-(5,6-methylenedioxybenzothiazol-2-yl)-2-chloroacetamide feature a two-carbon acetamide linker. The longer propanamide chain in the target compound may enhance flexibility, enabling interactions with deeper hydrophobic pockets in biological targets .

- Chlorinated vs. Phenoxy Substituents: Chloroacetyl/propionyl derivatives (e.g., N-(5,6-methylenedioxybenzothiazol-2-yl)-2-chloroacetamide) are reactive intermediates for further functionalization.

Side Chain Modifications

The phenoxy group in the target compound contrasts with other substituents:

- Methoxyphenyl and Piperazine : European Patent compounds (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide) use methoxy-substituted phenyl groups to enhance polarity and hydrogen-bonding capacity. Piperazine-containing analogs introduce basic nitrogen atoms, which may improve solubility and cation-π interactions .

- Thioaryl and Heterocyclic Moieties: Derivatives with mercaptoaryl or piperazine substituents (e.g., N-(5,6-methylenedioxybenzothiazol-2-yl)-2-[(4-methylpiperazin-1-yl)thio]acetamide) leverage sulfur or nitrogen atoms for covalent or coordination bonding, a feature absent in the phenoxypropanamide structure .

Structural and Functional Comparison Table

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specified in sources |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits various biological activities, primarily through the modulation of specific enzyme pathways and receptor interactions. The compound has been noted for its potential as an anti-inflammatory and anti-cancer agent.

Pharmacological Effects

-

Anticancer Activity :

- In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

- A study demonstrated that it significantly reduced tumor growth in xenograft models.

-

Anti-inflammatory Properties :

- The compound has been observed to downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

-

Neuroprotective Effects :

- Preliminary research suggests neuroprotective properties, possibly through antioxidant mechanisms and modulation of neuroinflammation.

Toxicity Profile

Toxicological assessments indicate that while the compound has therapeutic potential, it also exhibits toxicity at higher concentrations. Key findings include:

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 10 µM.

- Mechanism Elucidation : Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in apoptosis induction.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to:

- Cytokine Level Reduction : Notable decreases in TNF-alpha and IL-6 levels were observed.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.